molecular formula C6H10N2 B2525449 1-ethyl-5-methyl-1H-pyrazole CAS No. 43155-07-3

1-ethyl-5-methyl-1H-pyrazole

Cat. No.: B2525449
CAS No.: 43155-07-3
M. Wt: 110.16
InChI Key: DFWJXJSHIXFLHJ-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .

Mechanism of Action

In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound can be influenced by factors such as its size, polarity, and the presence of functional groups. For instance, the ethyl and methyl groups in “1-ethyl-5-methyl-1H-pyrazole” could affect its solubility and therefore its absorption and distribution in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require specific catalysts and controlled conditions to achieve high yields and selectivity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale cyclocondensation reactions using hydrazine derivatives and diketones under optimized conditions. The use of transition-metal catalysts and photoredox reactions has also been explored to enhance efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrazoles, pyrazolines, and pyrazolidines, which have significant applications in various fields .

Comparison with Similar Compounds

Properties

IUPAC Name

1-ethyl-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-3-8-6(2)4-5-7-8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWJXJSHIXFLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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